![molecular formula C10H7N3O B009507 Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 102064-36-8](/img/structure/B9507.png)
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Overview
Description
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyridine, pyrrole, and pyrazine moieties, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted nitroanilines or nitropyridines under specific conditions to form the desired heterocyclic structure . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that modifications to the core structure can enhance their activity against various cancer cell lines.
- Case Study : A study published in the Journal of Organic Chemistry reported on a series of synthesized derivatives that showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrido ring improved potency.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A publication in the Chemical & Pharmaceutical Bulletin highlighted the synthesis of pyrido derivatives that exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli . The results suggested that the presence of specific functional groups plays a crucial role in enhancing antimicrobial efficacy.
This compound serves as an important building block in organic synthesis due to its versatile reactivity. It can undergo various transformations including cyclization and functionalization.
Mechanism of Action
The mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular modeling studies suggest that this compound can bind to active sites of enzymes, thereby affecting their activity .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system.
Pyrazolo[3,4-b]pyridine: Known for its biological activities and synthetic versatility.
Uniqueness: Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one stands out due to its unique combination of pyridine, pyrrole, and pyrazine rings, which confer distinct chemical and biological properties.
Biological Activity
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
Structural Characteristics
This compound consists of a fused ring system comprising pyridine, pyrrole, and pyrazine moieties. Its molecular formula is C₁₀H₇N₃O with a molecular weight of 185.18 g/mol . The structural complexity of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Molecular modeling studies suggest that the compound can bind effectively to active sites of enzymes, modulating their activity. This interaction may lead to various pharmacological effects, including cytotoxicity against cancer cells and antimicrobial action .
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxicity of related pyrrolo compounds on human adenocarcinoma-derived cell lines (LoVo for colon cancer, SK-OV-3 for ovarian cancer, and MCF-7 for breast cancer). The results indicated a dose-dependent cytotoxicity with the highest anti-tumor activity observed in certain derivatives .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5a | LoVo | 15 |
2c | SK-OV-3 | 20 |
5f | MCF-7 | 25 |
These findings suggest that derivatives of this compound could be developed as potential anticancer agents.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research indicates that it possesses activity against various bacteria and fungi:
- Study Findings : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 30 |
A. niger | 40 |
These results highlight the potential of this compound as an antimicrobial agent .
Comparative Analysis with Similar Compounds
When compared to other heterocyclic compounds like Pyrrolo[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine, this compound stands out due to its unique combination of structural elements that confer distinct chemical and biological properties.
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | High | Moderate |
Pyrrolo[2,3-b]pyridine | Moderate | High |
Pyrazolo[3,4-b]pyridine | Low | High |
Properties
IUPAC Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMPDWYWUECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541230 | |
Record name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102064-36-8 | |
Record name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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